molecular formula C5H9NO B14708341 Aziridine, 1-acetyl-2-methyl- CAS No. 13416-47-2

Aziridine, 1-acetyl-2-methyl-

Cat. No.: B14708341
CAS No.: 13416-47-2
M. Wt: 99.13 g/mol
InChI Key: OHCDWNRYBLLYIR-UHFFFAOYSA-N
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Description

Aziridine, 1-acetyl-2-methyl-, is an organic compound that belongs to the class of aziridines Aziridines are three-membered nitrogen-containing heterocycles, which are known for their significant ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

Aziridine, 1-acetyl-2-methyl-, can be synthesized through several methods. One common approach involves the reaction of 2-methylaziridine with acetic anhydride under basic conditions. This reaction typically requires a catalyst such as sodium hydroxide to promote the formation of the desired product . Another method involves the use of electrogenerated dications to couple amines and alkenes, which can be used to synthesize aziridines with various substituents .

Industrial Production Methods

Industrial production of aziridines often involves the dehydration of aminoethanol using oxide catalysts at high temperatures.

Chemical Reactions Analysis

Types of Reactions

Aziridine, 1-acetyl-2-methyl-, undergoes several types of chemical reactions, including:

    Nucleophilic Ring Opening: This reaction is facilitated by the presence of electron-withdrawing groups on the aziridine ring.

    Oxidation and Reduction: Aziridines can be oxidized or reduced under specific conditions to form various products.

    Substitution Reactions: These reactions involve the replacement of one substituent on the aziridine ring with another, often using reagents such as halogens or organometallic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of aziridine, 1-acetyl-2-methyl-, include Lewis acids, protic acids, and various nucleophiles. Reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures can range from room temperature to elevated temperatures depending on the desired reaction .

Major Products

The major products formed from the reactions of aziridine, 1-acetyl-2-methyl-, include a variety of amine derivatives, which can be further transformed into biologically active molecules or used as intermediates in organic synthesis .

Properties

CAS No.

13416-47-2

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

1-(2-methylaziridin-1-yl)ethanone

InChI

InChI=1S/C5H9NO/c1-4-3-6(4)5(2)7/h4H,3H2,1-2H3

InChI Key

OHCDWNRYBLLYIR-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C

Origin of Product

United States

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